4-Hydroxy-2-nitrobenzonitrile

Overview

Description

4-Hydroxy-2-nitrobenzonitrile is a photoproduct formed during the hotolytic destruction of the herbicide bromoxynil .

Synthesis Analysis

The synthesis of this compound can be carried out through a green synthesis method using ionic liquid with multiple roles as the recycling agent . Another method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table and dehydrating the 2-hydroxyarylaldoxime so formed .Molecular Structure Analysis

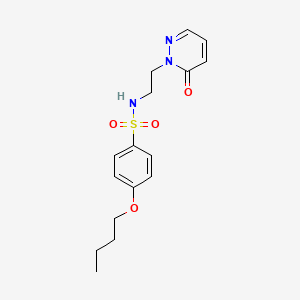

The molecular structure of this compound has been analyzed using Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It has a strong UV absorption property, and it provides a clean background in the low mass range . The empirical formula is C7H4N2O3 and the molecular weight is 164.12 .Scientific Research Applications

Synthesis Methods

- Zhao Hai-shuang (2003) reported a new method for the synthesis of 4-hydroxy-3-iodo-5-nitrobenzonitrile, a fasciolicide, from p-hydroxybenzaldehyde with a high yield and low cost (Zhao Hai-shuang, 2003).

Analytical Applications

- Hao Gu et al. (2021) found that 4-hydroxy-3-nitrobenzonitrile serves as a general-purpose matrix for MALDI MS analyses of small organic, peptide, and protein molecules, showing strong UV absorption and a clean background in the low mass range (Hao Gu et al., 2021).

Thermophysical Properties

- P. Jiménez et al. (2002) conducted a thermophysical study of nitrobenzonitriles, including 4-nitrobenzonitrile, analyzing their behavior at varying temperatures, observing phase transitions, and measuring heat capacities (P. Jiménez et al., 2002).

Solar Cell Research

- T. Lund et al. (2015) demonstrated the use of 4-nitrobenzonitrile in the electrochemical grafting of TiO2-based photo-anodes, improving the performance in dye-sensitized solar cells by suppressing back-electron-transfer processes (T. Lund et al., 2015).

Solubility Studies

- Li Wanxin et al. (2018) examined the solubility of 4-nitrobenzonitrile in binary solvent mixtures, finding that solubility increases with temperature and ethyl acetate composition (Li Wanxin et al., 2018).

Safety and Hazards

4-Hydroxy-2-nitrobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research directions could include the use of 4-Hydroxy-2-nitrobenzonitrile in the discovery of new biomarkers. Renal stress biomarkers such as 8(F2a)-isoprostane and 4-hydroxy-2-nonenal (produced by increased lipid peroxidation during oxidative stress) can be detected in serum and urine samples by HPLC . Integration with other technologies, such as mass spectrometry (MS) and bioinformatics, can further enhance the potential of this compound .

Mechanism of Action

Target of Action

It’s known that nitrobenzene compounds can interact with various biological targets, affecting cellular processes .

Mode of Action

The mode of action of 4-Hydroxy-2-nitrobenzonitrile involves a nucleophilic attack of hydroxylamine to benzaldehyde, followed by a dehydration step to form the benzaldehyde oxime . This reaction is part of the green synthesis of benzonitrile .

Biochemical Pathways

Nitrobenzene and its derivatives have been shown to affect the ability of bacteria to assimilate new carbon sources . This suggests that this compound may also influence similar pathways.

Pharmacokinetics

The compound’s molecular weight is 16412 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds, such as 4-hydroxy-2-nonenal, have been shown to have antimicrobial effects and can induce specific transcriptional responses in bacteria . They can also play a role in the pathogenesis of diseases like pulmonary fibrosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the green synthesis of benzonitrile, which involves this compound, is influenced by factors such as reaction time, temperature, and the presence of a catalyst .

properties

IUPAC Name |

4-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(10)3-7(5)9(11)12/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRAMXMRWNDIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)